molecular formula C9H9ClO2 B1581765 1-(5-Chloro-2-methoxyphenyl)ethanone CAS No. 6342-64-9

1-(5-Chloro-2-methoxyphenyl)ethanone

Cat. No. B1581765
CAS RN: 6342-64-9
M. Wt: 184.62 g/mol
InChI Key: QPIUQLBBCQTWMJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-methoxyphenyl)ethanone consists of a benzene ring substituted with a chlorine atom and a methoxy group at positions 5 and 2, respectively, and an ethanone group at position 1 .


Physical And Chemical Properties Analysis

1-(5-Chloro-2-methoxyphenyl)ethanone appears as a liquid or semi-solid at room temperature . It has a melting point of 33-35 degrees Celsius .

Scientific Research Applications

Platelet Aggregation Inhibition

1-(5-Chloro-2-methoxyphenyl)ethanone, a derivative of 1-(2-hydroxy-phenyl)ethanone, has been explored for its potential in inhibiting platelet aggregation. This compound, along with others like 1-(2,5-dihydroxyphenyl)ethanone and paeonol, was synthesized and evaluated for anti-platelet activity. Among these, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone showed a significant inhibition percentage, indicating its potential application in cardiovascular health research (Akamanchi et al., 1999).

Crystallography and Molecular Synthesis

The compound has also been utilized in the field of crystallography and molecular synthesis. In a study by Chang et al., (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene was synthesized using 1-(5-chloro-2-methoxyphenyl)ethanone. This compound's crystal structure was analyzed, providing insights into molecular interactions and structural configurations (Chang, Lu, & Zhao, 2009).

Antimicrobial Activity

Further, the compound has been explored in the context of antimicrobial activity. Puthran et al. synthesized novel Schiff bases using derivatives of 1-(5-chloro-2-methoxyphenyl)ethanone. These compounds were evaluated for their in vitro antimicrobial activity, with some showing excellent effectiveness compared to other derivatives (Puthran et al., 2019).

Environmental Chemistry

In environmental chemistry, the compound's derivatives have been studied for their reactivity and transformation. For instance, the chlorination of UV-filter avobenzone, which involves 1-(5-chloro-2-methoxyphenyl)ethanone, was examined to understand its behavior under disinfection conditions. This study identified chlorinated products and provided insights into the substitution reactions involving this compound (Kalister et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUQLBBCQTWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286594
Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)ethanone

CAS RN

6342-64-9
Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-Chloro-2-methoxyphenyl)ethanone
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Record name 1-(5-chloro-2-methoxyphenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

Dissolve 5′-chloro-2′-hydroxyacetophenone (15.3594 g, 90.03 mmol) in 100 mL of anhydrous acetonitrile in a pressure vessel. Add K2CO3 (13.7541 g, 99.52 mmol) and MeI (25.56 mL, 180.06 mmol) to the vessel. Seal the vessel and heat the reaction mixture to 85° C. for 18 hours. Cool the reaction and concentrate it in vacuo. Partition the residue between Et2O and H2O. Wash the organic layers with 2N NaOH (2×). Dry the combined organic layers with MgSO4. Filter off the drying agent and concentrate in vacuo to afford 13.15 g of 1-(5-chloro-2-methoxy-phenyl)-ethanone (79%).
Quantity
15.3594 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7541 g
Type
reactant
Reaction Step Two
Name
Quantity
25.56 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JG Chang, J Lu, RG Zhao - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C18H18Cl2N2O2, was synthesized by the reaction of 1-(5-chloro-2-methoxyphenyl)ethanone with hydrazine hydrate. The molecule lies on a crystallographic …
Number of citations: 7 scripts.iucr.org
DJ Calleja, N Kuchel, BGC Lu, RW Birkinshaw… - Frontiers in …, 2022 - frontiersin.org
The COVID-19 pandemic continues unabated, emphasizing the need for additional antiviral treatment options to prevent hospitalization and death of patients infected with SARS-CoV-2. …
Number of citations: 4 www.frontiersin.org
K Raveendranath Reddy, D Venkanna… - Industrial & …, 2015 - ACS Publications
Aromatic ketones (R-Ar-CO-R′) have been prepared directly through C–C bond formation using aromatics, aryl, and alkyl acid halides in a Friedel–Crafts reaction over a reusable and …
Number of citations: 2 pubs.acs.org

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